

NDI-091143: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: NDI-091143

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An In-Depth Review of the Chemical Structure, Properties, and Experimental Protocols for the Allosteric ACLY Inhibitor **NDI-091143**

Introduction

NDI-091143 is a potent and selective allosteric inhibitor of human ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism.^{[1][2]} ACLY catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a crucial step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol.^{[1][3]} Due to the reliance of many cancer cells on ACLY for proliferation, this enzyme has emerged as a significant target for anti-cancer drug development.^{[1][3]} **NDI-091143** has demonstrated low nanomolar potency, making it a valuable tool for studying the roles of ACLY and a promising candidate for further therapeutic development.^{[1][2]}

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to **NDI-091143**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

NDI-091143 is a small molecule with the IUPAC name Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1'-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate. Its structure is characterized by a central

hydroxybenzoic acid methyl ester core, substituted with a chloro group and a sulfonamide-linked difluoro-biphenyl moiety.

Physicochemical Properties

Experimentally determined physicochemical properties for **NDI-091143** are not widely available in the public domain. Therefore, the following table summarizes key properties, including predicted values from reputable computational models.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₄ ClF ₂ NO ₅ S	--INVALID-LINK--
Molecular Weight	453.84 g/mol	--INVALID-LINK--
Appearance	Solid powder	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--
Purity	>99% by HPLC	--INVALID-LINK--
Predicted logP	4.5 - 5.5	In silico prediction
Predicted pKa	~5.0 (acidic)	In silico prediction
Predicted Melting Point	180-200 °C	In silico prediction
Predicted Boiling Point	>500 °C	In silico prediction

Pharmacological Properties

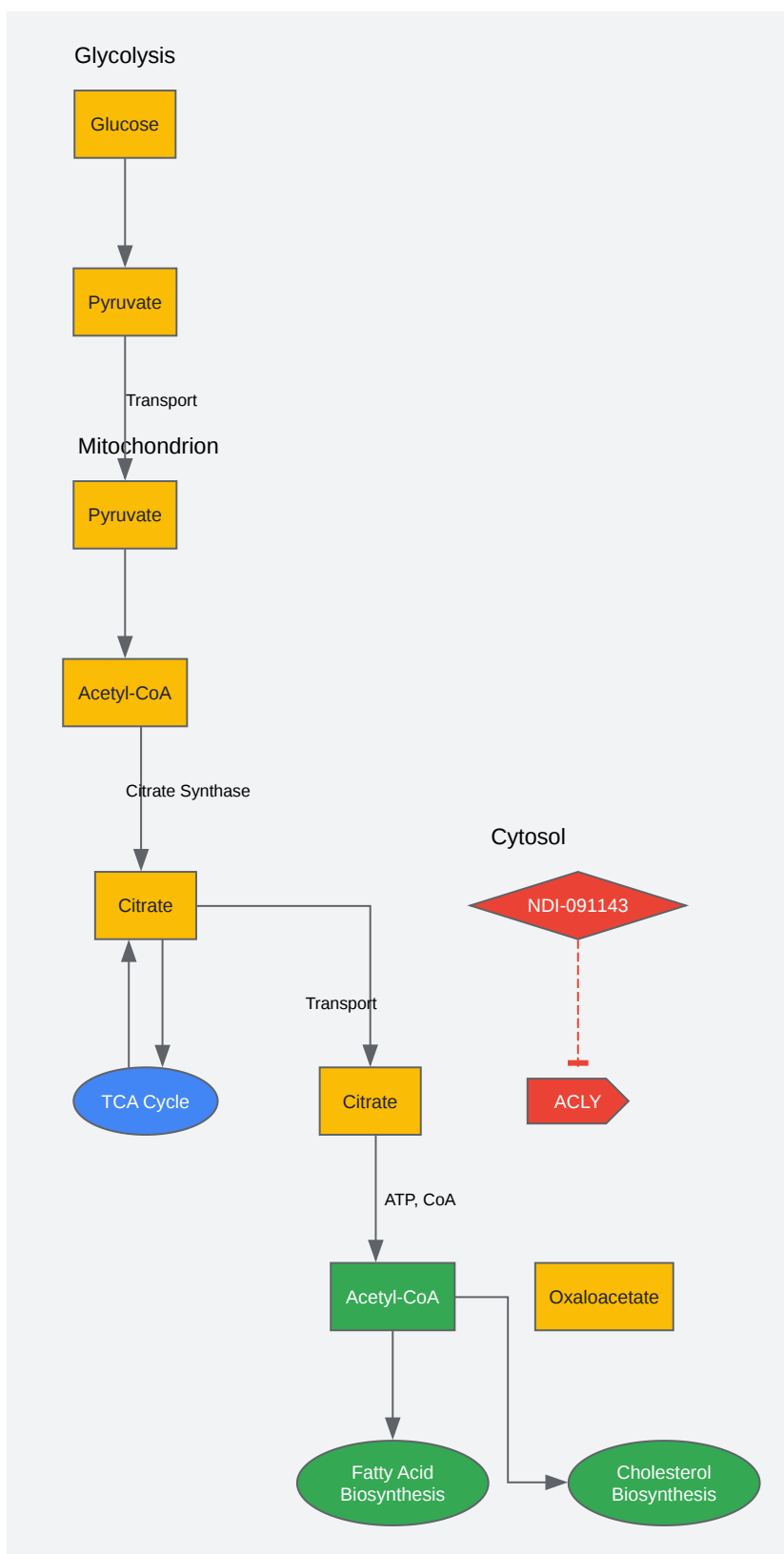
NDI-091143 is a highly potent inhibitor of human ATP-citrate lyase. Its pharmacological profile is summarized in the table below.

Parameter	Value	Assay	Source
IC ₅₀	2.1 nM	ADP-Glo assay	--INVALID-LINK--, --INVALID-LINK--
K _i	7.0 nM	(competitive vs. citrate)	--INVALID-LINK--, --INVALID-LINK--
K _d	2.2 nM	Surface Plasmon Resonance	--INVALID-LINK--

Mechanism of Action and Signaling Pathway

NDI-091143 acts as an allosteric inhibitor of ACLY.[2] It binds to a novel, predominantly hydrophobic pocket adjacent to the citrate binding site. This binding event stabilizes a conformational change in the enzyme that indirectly blocks the binding and recognition of citrate, thereby inhibiting its catalytic activity.[1][2]

The inhibition of ACLY by **NDI-091143** has significant downstream effects on cellular metabolism. By blocking the production of cytosolic acetyl-CoA from citrate, it disrupts the primary pathway for de novo fatty acid and cholesterol biosynthesis.[1][3] This can lead to growth suppression and apoptosis in cancer cells that are highly dependent on these anabolic processes.[4]



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Figure 1: Simplified signaling pathway of ACLY inhibition by **NDI-091143**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **NDI-091143**. These protocols are based on established methods and can be adapted for specific experimental needs.

ADP-Glo™ Kinase Assay for ACLY Activity

The ADP-Glo™ assay is a luminescent ADP detection assay used to measure the activity of ADP-generating enzymes like ACLY. The amount of ADP produced is directly proportional to the enzyme's activity.

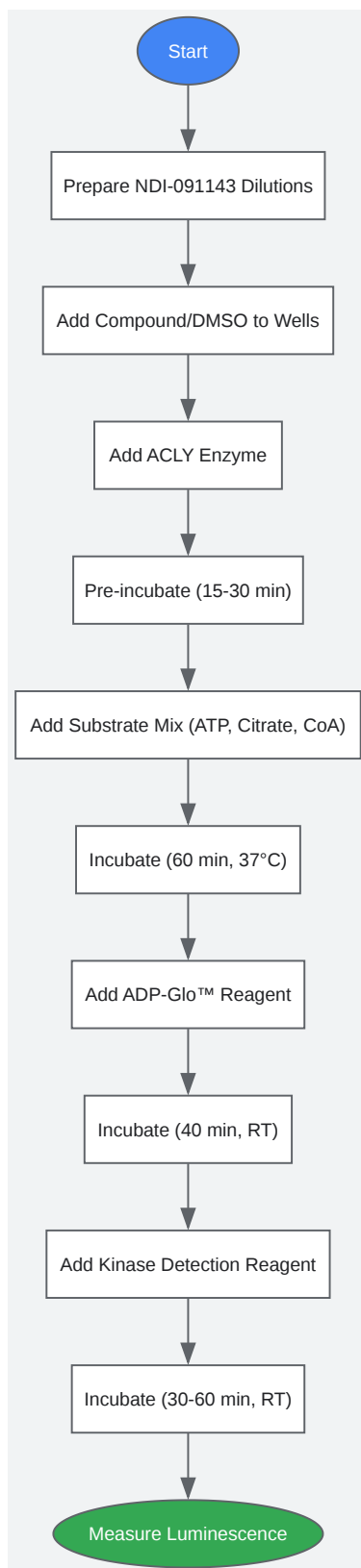
Materials:

- Recombinant human ACLY enzyme
- **NDI-091143**
- ATP
- Citrate
- Coenzyme A (CoA)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **NDI-091143** in DMSO. Further dilute in the assay buffer to the desired final concentrations.
- Enzyme Reaction:
 - In each well of the assay plate, add 2.5 µL of the diluted **NDI-091143** or DMSO (for control).

- Add 5 μ L of a solution containing ACLY enzyme in assay buffer.
- Pre-incubate for 15-30 minutes at room temperature.
- Initiate the reaction by adding 2.5 μ L of a substrate mix containing ATP, citrate, and CoA in assay buffer.
- Incubate for 60 minutes at 37°C.
- ADP Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the ACLY activity.



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Figure 2: Experimental workflow for the ADP-Glo™ ACLY activity assay.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (T_m). Ligand binding typically stabilizes the protein, resulting in an increase in its T_m .

Materials:

- Recombinant human ACLY enzyme
- **NDI-091143**
- SYPRO Orange dye (5000x stock in DMSO)
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- qPCR plate (96- or 384-well)
- Real-time PCR instrument with a thermal ramping capability

Procedure:

- Reaction Mixture Preparation:
 - Prepare a master mix containing ACLY enzyme (final concentration $\sim 2 \mu\text{M}$) and SYPRO Orange dye (final concentration 5x) in the assay buffer.
- Plate Setup:
 - Dispense 19 μL of the master mix into each well of the qPCR plate.
 - Add 1 μL of **NDI-091143** solution (in a buffer with a low percentage of DMSO) or buffer/DMSO control to the respective wells.
- Thermal Denaturation:
 - Seal the plate and centrifuge briefly to collect the contents.
 - Place the plate in the real-time PCR instrument.

- Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
- Monitor the fluorescence of SYPRO Orange at each temperature increment.
- Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (T_m) is the midpoint of the unfolding transition. The change in T_m (ΔT_m) in the presence of **NDI-091143** indicates the extent of protein stabilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real time.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human ACLY enzyme
- **NDI-091143**
- Running Buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- Ligand Immobilization:
 - Activate the sensor chip surface using a mixture of EDC and NHS.
 - Immobilize the ACLY enzyme to the surface via amine coupling.
 - Deactivate any remaining active esters with ethanolamine.

- Binding Analysis:
 - Prepare a series of dilutions of **NDI-091143** in the running buffer.
 - Inject the **NDI-091143** solutions over the immobilized ACLY surface at a constant flow rate.
 - Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
 - Regenerate the sensor surface between injections if necessary.
- Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Cell-Based Assay Workflow

The following workflow describes a general procedure for evaluating the effect of **NDI-091143** on the proliferation and viability of cancer cells. This is based on studies using thyroid cancer cell lines.^[5]

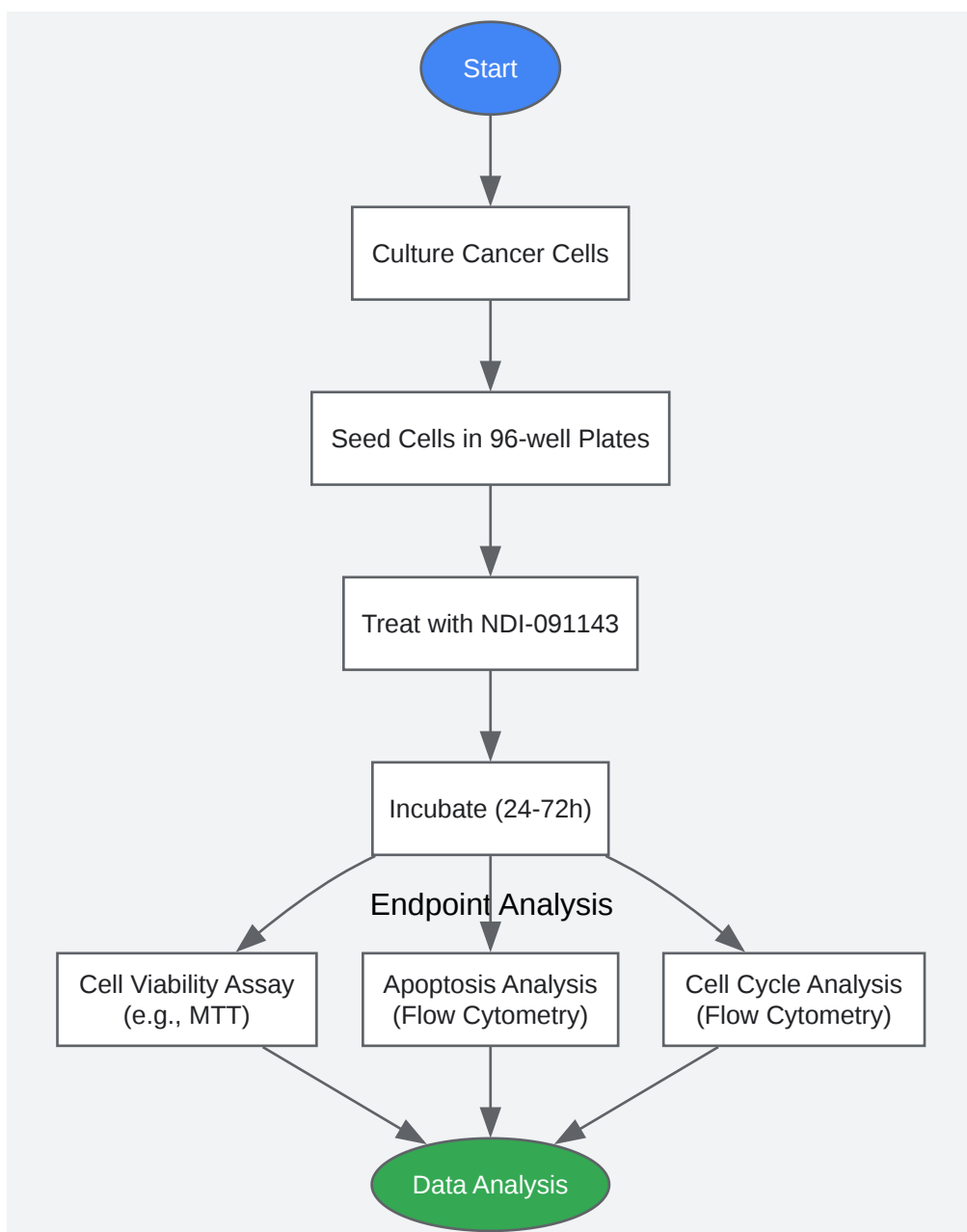
Cell Lines:

- Thyroid cancer cell lines (e.g., FTC-133, 8505C)

Procedure:

- Cell Culture: Culture the cancer cells in appropriate media and conditions.
- Cell Seeding: Seed the cells in 96-well plates at a suitable density for proliferation assays.
- Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of **NDI-091143** or DMSO as a vehicle control.
- Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
- Viability/Proliferation Assay:

- Assess cell viability using an MTT or similar assay.
- Alternatively, assess cell proliferation using a clonogenic assay.
- Apoptosis and Cell Cycle Analysis:
 - For mechanistic studies, treat cells with **NDI-091143** and then harvest them for flow cytometry analysis.
 - Stain cells with Annexin V and propidium iodide to assess apoptosis.
 - Stain cells with a DNA-intercalating dye to analyze cell cycle distribution.
- Data Analysis: Analyze the data to determine the effect of **NDI-091143** on cell viability, proliferation, apoptosis, and cell cycle progression.



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Figure 3: General workflow for a cell-based assay with **NDI-091143**.

Pharmacokinetics (ADME)

As of the date of this guide, detailed in vivo pharmacokinetic data for **NDI-091143**, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in publicly available literature. Such studies are crucial for the progression of a compound into clinical development. Researchers interested in the in vivo application of **NDI-**

091143 should consider conducting preliminary pharmacokinetic studies to determine its bioavailability, plasma concentration, and half-life in relevant animal models.

Conclusion

NDI-091143 is a valuable research tool for investigating the biological functions of ATP-citrate lyase and holds potential for therapeutic development, particularly in the field of oncology. This technical guide provides a consolidated resource of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate its use in a research setting. Further investigation into its in vivo efficacy and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.

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